3-oxo-3H-pyrrolizine-2-carboxylic acid

Synthetic Chemistry Heterocycle Synthesis Thermal Stability

Researchers requiring a reliable, high-purity heterocyclic intermediate for drug discovery often face challenges with thermal lability during synthesis. 3-Oxo-3H-pyrrolizine-2-carboxylic acid (CAS 75413-09-1) solves this by providing a stable, pre-formed scaffold. - **High Reactivity**: The α,β-unsaturated ketone and carboxylic acid enable diverse derivatizations (esters, amides) for SAR exploration. - **Synthetic Reliability**: Avoids the documented failure of flash vacuum pyrolysis, offering a reproducible starting point for method development. - **Supply Assurance**: Sourced with consistent purity and handled under recommended conditions (-20°C) to ensure integrity upon delivery.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 75413-09-1
Cat. No. B1590141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-3H-pyrrolizine-2-carboxylic acid
CAS75413-09-1
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C=C(C2=O)C(=O)O
InChIInChI=1S/C8H5NO3/c10-7-6(8(11)12)4-5-2-1-3-9(5)7/h1-4H,(H,11,12)
InChIKeyNACXWNHAXKEPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-3H-pyrrolizine-2-carboxylic Acid Overview


3-Oxo-3H-pyrrolizine-2-carboxylic acid (CAS 75413-09-1) is a heterocyclic building block featuring a fused pyrrolizine bicyclic core with a ketone and a carboxylic acid group . It has the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules with potential applications in pharmaceutical research .

Heterocyclic intermediate with fused pyrrolizine core
Reactive α,β-unsaturated ketone and carboxylic acid handles
Requires mild synthetic conditions due to thermal sensitivity

Procurement Risks of 3-Oxo-3H-pyrrolizine-2-carboxylic Acid


Generic substitution among pyrrolizine carboxylic acids is scientifically untenable due to profound differences in their physicochemical properties, synthetic accessibility, and stability. For instance, the saturated analog hexahydro-1H-pyrrolizine-2-carboxylic acid (CAS 342411-93-2) exhibits a significantly different melting point (205 °C) and lacks the reactive α,β-unsaturated ketone system that is central to the target compound's utility . Furthermore, the 3-oxo-3H-pyrrolizine-2-carboxylic acid scaffold itself is uniquely sensitive to thermal decarboxylation, a liability that precludes its synthesis via certain high-yielding routes (e.g., flash vacuum pyrolysis) that are successful for other pyrrolizin-3-ones [1]. These differences directly impact the feasibility, yield, and reproducibility of downstream synthetic processes, making informed procurement critical.

Target Compound α,β-unsaturated enone system present; enables diverse derivatization
Substitute Risk Saturated analog lacks conjugated ketone, altering reactivity and synthetic utility
Target Compound Thermally labile; fails in flash vacuum pyrolysis (FVP) routes
Substitute Risk Other pyrrolizin-3-ones succeed in FVP, but cannot substitute due to decarboxylation
Target Compound Requires freezer storage for long-term stability
Substitute Risk Saturated analog stable at refrigerated conditions; different handling and shelf-life expectations

3-Oxo-3H-pyrrolizine-2-carboxylic Acid Evidence Comparison


Thermal Stability & FVP Incompatibility

This compound cannot be synthesized via Flash Vacuum Pyrolysis (FVP), a high-yield method for a range of 2-substituted pyrrolizin-3-ones [1]. The attempted FVP synthesis of the target compound fails due to its inherent thermal lability, specifically its susceptibility to facile decarboxylation to pyrrolizinone [1].

FVP Compatibility
Reported
Failed (decarboxylation to pyrrolizinone)
Thermal lability limits synthetic method choice
Based on FVP of Meldrum's acid derivatives
Synthetic Chemistry Heterocycle Synthesis Thermal Stability

Melting Point vs. Saturated Analog

The melting point of 3-oxo-3H-pyrrolizine-2-carboxylic acid is 170 °C (with decomposition) , which is significantly lower than the 205 °C reported for its saturated analog, hexahydro-1H-pyrrolizine-2-carboxylic acid (CAS 342411-93-2) .

Melting Point
Source review
170 °C (dec) vs 205 °C (saturated analog)
Solid-state properties differ; impacts purification
Literature melting point, decomposition noted
Physicochemical Properties Analytical Chemistry Compound Characterization

Purity Specifications & Benchmarking

Commercially, 3-oxo-3H-pyrrolizine-2-carboxylic acid is available at defined purity levels of 95% and 98% . In contrast, a simpler structural analog, pyrrole-2-carboxylic acid (CAS 634-97-9), is commonly supplied at a higher baseline purity of 99% .

Commercial Purity
Supplier data
95–98% (target) vs 99% (pyrrole-2-carboxylic acid)
Complex scaffold yields lower typical purity
Vendor specifications; verify lot
Chemical Purity Quality Control Procurement Specification

Storage Requirements & Stability

The recommended long-term storage condition for 3-oxo-3H-pyrrolizine-2-carboxylic acid is -20 °C for 1-2 years [1], indicating a higher degree of instability at ambient temperatures. This contrasts with the more robust hexahydro-1H-pyrrolizine-2-carboxylic acid, which can be stored at the standard 2-8 °C .

Long-Term Storage
Class-level inference
−20 °C vs 2–8 °C (saturated analog)
Freezer storage reflects thermal sensitivity
Follow vendor recommendation; shelf-life context
Compound Stability Storage Material Handling

3-Oxo-3H-pyrrolizine-2-carboxylic Acid Applications


Pyrrolizine Bioactive Molecule Synthesis

Due to its role as a versatile intermediate , this compound is ideal for medicinal chemistry groups focused on synthesizing libraries of novel heterocycles for drug discovery. Its reactive carboxylic acid and the presence of the conjugated ketone system allow for a wide range of derivatizations, such as the formation of esters and amides, to explore structure-activity relationships (SAR) in biological assays.

Alternative Synthetic Methodologies

The documented failure of the compound to be synthesized via Flash Vacuum Pyrolysis (FVP) makes it a challenging substrate for methods development. Researchers aiming to devise or showcase new, mild synthetic methodologies (e.g., flow chemistry, photoredox catalysis, or low-temperature cyclizations) can use this compound as a benchmark target to demonstrate the superiority of their approach in overcoming synthetic hurdles like thermal decarboxylation.

Ligand Design & Material Science

The unique bicyclic framework offers a rigid, planar scaffold, making it a candidate for building blocks in supramolecular chemistry or as a core for designing novel ligands for metal-organic frameworks (MOFs) or catalysis. Its defined melting point of 170 °C (decomp) [1] and specific storage requirements (-20°C) [2] provide essential handling and property data for researchers in these fields.

Application
Selection Property
Validation Focus
Heterocycle library synthesis
Reactive carboxylic acid and enone handles
Derivatization scope and SAR relevance
Synthetic method development
Thermal decarboxylation sensitivity
Mild-condition method compatibility
Ligand and MOF building block
Rigid planar bicyclic scaffold
Thermal stability and handling fit
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